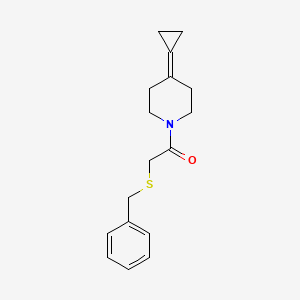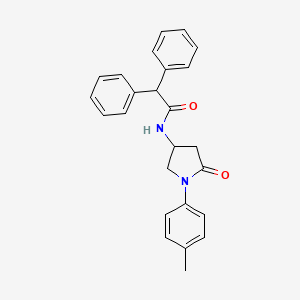
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. Therefore, it is possible that the antiproliferative activity of this compound is due to its inhibition of HDACs.
Biochemical and Physiological Effects
This compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis. Additionally, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest that this compound could be a potential lead compound for the development of new anticancer and antituberculosis drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide in lab experiments include its potential applications in drug discovery and development, its antiproliferative activity against various cancer cell lines, and its ability to inhibit the growth of Mycobacterium tuberculosis. However, the limitations of using this compound in lab experiments include the lack of information on its toxicity and side effects, as well as the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide. One direction is to investigate its potential as a lead compound for the development of new anticancer and antituberculosis drugs. Another direction is to study its toxicity and side effects to determine its suitability for clinical use. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, it would be interesting to investigate the potential of this compound in combination with other anticancer and antituberculosis drugs to enhance their efficacy.
Synthesis Methods
The synthesis of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide involves a series of chemical reactions. The first step involves the reaction of 4-(benzyloxy)benzylamine with benzyl chloroformate to form 4-(benzyloxy)benzyl N-benzylcarbamate. The second step involves the reaction of 4-(benzyloxy)benzyl N-benzylcarbamate with morpholine-3-carboxylic acid to form this compound.
Scientific Research Applications
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide has shown potential applications in drug discovery and development. It has been reported to exhibit antiproliferative activity against various cancer cell lines. Additionally, it has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings suggest that this compound could be a potential lead compound for the development of new anticancer and antituberculosis drugs.
properties
IUPAC Name |
4-benzyl-5-oxo-N-[(4-phenylmethoxyphenyl)methyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-25-19-31-18-24(28(25)16-21-7-3-1-4-8-21)26(30)27-15-20-11-13-23(14-12-20)32-17-22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXGGZOLYIMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2950297.png)
![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2950298.png)

![7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2950303.png)
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2950306.png)
![1-(2,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2950307.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2950309.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)